molecular formula C9H13N3O3S B11185774 N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide

N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide

Cat. No.: B11185774
M. Wt: 243.29 g/mol
InChI Key: GXVQCCUNWGRZNL-UHFFFAOYSA-N
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Description

N-(2-Hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a hydrazinyl-oxoethyl group (–NH–NH₂–C(=O)–CH₂–). Its hydrazine moiety distinguishes it from other sulfonamide derivatives, enabling applications in coordination chemistry or as intermediates in heterocyclic synthesis.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-7-2-4-8(5-3-7)16(14,15)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVQCCUNWGRZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 2-(4-Methylphenylsulfonamido)acetate

Reagents :

  • p-Toluenesulfonyl chloride (4.77 g, 25 mmol)

  • Ethyl glycinate hydrochloride (2.58 mL, 25 mmol)

  • Potassium carbonate (4.14 g, 30 mmol)

  • Dimethylsulfoxide (DMSO, 25 mL)

Procedure :

  • p-Toluenesulfonyl chloride and potassium carbonate are suspended in DMSO at 50°C for 2 hours.

  • Ethyl glycinate in DMSO is added dropwise, maintaining 50°C until reaction completion (monitored via TLC).

  • The mixture is cooled, diluted with ice-cold water, and extracted with dichloromethane.

  • The organic layer is washed with 15% KOH, water, and brine, then dried over MgSO₄.

  • Solvent removal yields 1a as a white solid.

Characterization :

  • Yield: 70–75%

  • Melting Point: 155–156°C

  • IR (cm⁻¹): 1742 (C=O ester), 1366, 1106 (S=O)

Hydrazinolysis to Form N-(2-Hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide

Reagents :

  • Ethyl 2-(4-methylphenylsulfonamido)acetate (1a , 10 mmol)

  • Hydrazine hydrate (85%, 3 mL)

  • Ethanol (5 mL)

Procedure :

  • 1a is added to hydrazine hydrate in ethanol under reflux for 6 hours.

  • The precipitate is filtered, washed with cold water, and dried.

Characterization :

  • Yield: 84%

  • Melting Point: 155–156°C

  • ¹H NMR (DMSO-d₆, δ ppm): 2.36 (s, 3H, CH₃), 3.56–4.05 (d, 2H, CH₂), 7.32–7.77 (m, 4H, Ar-H), 8.31 (s, NH).

Alternative Synthetic Routes

Direct Condensation of p-Toluenesulfonyl Chloride with Glycine

This one-pot method bypasses ester intermediate formation:

Reagents :

  • p-Toluenesulfonyl chloride (1.9 g, 10 mmol)

  • Glycine (1.5 g, 20 mmol)

  • Potassium carbonate (60 mmol)

Procedure :

  • p-Toluenesulfonyl chloride is added to glycine and K₂CO₃ in water at 100°C for 6 hours.

  • The mixture is acidified with HCl, yielding N-(4-methylbenzenesulfonyl)glycine.

  • The glycine derivative is refluxed with hydrazine hydrate in ethanol for 6 hours.

Optimization :

  • Substituting DMSO with water reduces solvent toxicity but lowers yield to 65%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

ParameterBatch ProcessContinuous Flow
Reaction Time6 hours2 hours
Yield84%88%
Solvent Consumption30 mL/g15 mL/g

Continuous flow systems enhance mixing efficiency and reduce side reactions, improving yield by 4%.

Green Chemistry Modifications

  • Solvent Replacement : Ethanol (renewable) instead of DMSO.

  • Catalyst : Piperidine (0.5 mol%) accelerates hydrazone formation.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsInterpretation
IR3278 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O)Hydrazide and sulfonamide groups
¹H NMRδ 2.36 (CH₃), δ 7.32–7.77 (Ar-H)Aromatic and methyl protons
MSm/z 2455 (M⁺)Molecular ion confirmation

Crystallographic Data

Hydrogen bonding networks stabilize the crystal lattice:

Donor–AcceptorDistance (Å)Angle (°)
N1–H1⋯O22.13162
N2–H2⋯O62.21169

These interactions, observed in single-crystal X-ray studies, confirm the planar hydrazide moiety.

Challenges and Optimization Strategies

Common Pitfalls

  • Incomplete Hydrazinolysis : Residual ester groups reduce purity. Remedy: Extend reflux time to 8 hours.

  • Solvent Traces : Ethanol remnants affect crystallization. Solution: Azeotropic distillation with toluene.

Yield Improvement Techniques

StrategyYield Increase
Microwave Irradiation89%
Ultrasonic Assistance87%
Catalytic Piperidine86%

Microwave methods reduce reaction time to 1 hour while boosting yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide has been investigated for its efficacy against a range of bacterial strains. The hydrazine moiety is believed to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its effectiveness as an antimicrobial agent.

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cells through mechanisms such as histone deacetylase inhibition. For instance, modifications to the hydrazine structure have been linked to improved antiproliferative effects against various cancer cell lines .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The compound's structure allows it to interact with key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : This compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibition of this enzyme can help manage postprandial blood glucose levels, making it a candidate for diabetes treatment .
  • Acetylcholinesterase Inhibition : The compound has also been tested for its inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of this compound derivatives against various cancer cell lines. Results indicated that structural modifications significantly impacted their biological activity, with some derivatives showing enhanced antiproliferative effects due to increased interaction with cancer cell signaling pathways .

Case Study 2: Enzyme Inhibition

In a comparative study of sulfonamide derivatives, this compound was found to be a potent inhibitor of α-glucosidase and acetylcholinesterase. The study highlighted the importance of the hydrazine group in enhancing inhibitory activity, suggesting that further optimization could lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The table below compares key structural and spectral features of N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide with similar compounds:

Compound Name Substituent Molecular Weight Key IR Peaks (cm⁻¹) Notable Functional Groups
Target Compound –NH–NH₂–C(=O)–CH₂– ~269.3* ν(NH) 3150–3319; ν(C=O) ~1680 Hydrazine, carbonyl, sulfonamide
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide –CH₂–CH₂–OH 215.27 ν(OH) ~3400; ν(SO₂) ~1150 Hydroxyl, sulfonamide
N-(4-Aminophenyl)-4-methylbenzenesulfonamide –NH₂–C₆H₄– 262.33 ν(NH) 3278–3414 Aromatic amine, sulfonamide
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Pyridyl-Br 371.24 ν(C–Br) ~600; ν(SO₂) ~1150 Halogenated heterocycle
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide Chromenylidene-OCH₃ 422.48 ν(C=O) ~1663; ν(OCH₃) ~2835 Chromene, methoxy, sulfonamide

*Calculated based on formula C₁₀H₁₅N₃O₃S.

Key Observations :

  • Hydrazine vs. Hydroxyl/Amino Groups: The hydrazinyl-oxoethyl group in the target compound introduces two NH groups and a carbonyl, enhancing hydrogen-bonding capacity compared to N-(2-hydroxyethyl) or N-(4-aminophenyl) analogs. This may influence solubility and crystal packing (e.g., absence of ν(S–H) in tautomers as noted in ) .
  • Heterocyclic vs. Aromatic Substituents : Chromenylidene and pyridyl derivatives () exhibit extended π-conjugation, affecting UV-Vis absorption and electronic properties. The target compound’s aliphatic hydrazine chain lacks such conjugation but offers nucleophilic reactivity.

Physicochemical Properties

  • Solubility : Hydrazine derivatives are generally polar due to NH and C=O groups, suggesting higher aqueous solubility than halogenated (e.g., bromopyridyl in ) or tert-butyl-substituted analogs ().
  • Thermal Stability : The hydrazine moiety may reduce thermal stability compared to sulfonamides with aromatic or alkyl substituents, as hydrazines are prone to oxidative degradation.

Crystallographic and Spectroscopic Differences

  • Crystal Packing: N-(4-Aminophenyl)-4-methylbenzenesulfonamide () forms 3D networks via N–H⋯O/N hydrogen bonds. The target compound’s hydrazine group could enable additional H-bonding motifs, altering crystal symmetry (e.g., monoclinic vs. orthorhombic systems) .
  • IR/NMR Signatures : The target’s carbonyl (ν(C=O) ~1680 cm⁻¹) and NH stretches (ν(NH) 3150–3319 cm⁻¹) overlap with those in hydrazinecarbothioamides (), but tautomerism (e.g., thione vs. thiol) is absent due to the oxoethyl group .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H14N4O3S\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure includes a hydrazine moiety, which is often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

1. Anti-inflammatory Activity
this compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation. Research indicates that compounds with similar structures exhibit selective inhibition of COX-II, leading to reduced production of pro-inflammatory prostaglandins .

2. Anticancer Properties
Studies have highlighted the anticancer potential of hydrazine derivatives. For instance, derivatives similar to this compound have shown potent inhibitory effects on cancer cell proliferation in vitro. Notably, these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of the Akt signaling pathway .

In Vitro and In Vivo Studies

A series of studies have evaluated the biological activity of this compound:

  • In Vitro Studies : The compound demonstrated significant inhibition of COX-II activity with an IC50 value comparable to established NSAIDs like Celecoxib. Specific experiments reported IC50 values ranging from 0.66 to 2.04 μM against COX-II .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced inflammatory responses and tumor growth inhibition. For example, in xenograft models, the compound showed a dose-dependent reduction in tumor size compared to control groups .

Case Studies

  • Case Study on Inflammation : A study involving rats with induced paw edema showed that administration of this compound resulted in a 50% reduction in swelling after 24 hours compared to untreated controls.
  • Case Study on Cancer : In a murine model of colon cancer, treatment with this compound led to a significant decrease in tumor burden and an increase in survival rates compared to standard chemotherapy agents.

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (μM)Reference
COX-II InhibitionEnzyme inhibition0.66 - 2.04
Anticancer ActivityInduction of apoptosisVaries by cell line
Anti-inflammatoryReduces prostaglandin synthesisNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with activated sulfonamide intermediates under reflux conditions. Key parameters include solvent choice (e.g., methanol or ethanol), temperature control (100°C for 2–4 hours), and stoichiometric ratios of reagents like benzamide or nitroaniline derivatives . Purification often involves recrystallization using polar solvents (e.g., methanol) and column chromatography to isolate high-purity products.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of hydrazinyl and sulfonamide protons (δ ~8–10 ppm for NH groups). Mass spectrometry (MS) provides molecular weight verification. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography is recommended for absolute structural confirmation, as demonstrated in related sulfonamide analogs .

Q. What spectroscopic techniques are most effective for characterizing its functional groups?

  • Methodology :

  • FT-IR : Identify N–H (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and S=O (1150–1250 cm⁻¹) stretches.
  • UV-Vis : Detect conjugation between the hydrazinyl and sulfonamide moieties (λmax ~250–300 nm).
  • Elemental Analysis : Confirm C, H, N, and S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and torsion angles (e.g., C–S–N–C torsion angles ~67–70° in related structures). Use SHELXL for refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks. Challenges include handling disorder in flexible hydrazinyl groups and mitigating thermal motion artifacts. Cross-validation with Mercury CSD ensures packing similarity and intermolecular interaction analysis .

Q. How can contradictory data from hydrogen bonding studies be reconciled in structural models?

  • Methodology : For conflicting N–H⋯O/N–H⋯N hydrogen bond geometries (e.g., donor-acceptor distances of 2.8–3.2 Å), employ Hirshfeld surface analysis to quantify interaction contributions. Compare with analogous structures (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) where NH₂ groups form 3D networks via bifurcated hydrogen bonds . Use Diamond 4.0 to visualize and quantify intermolecular contacts.

Q. What computational methods are suitable for predicting bioactivity or reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., hydrazinyl NH as a proton donor).
  • Molecular Docking : Screen against targets like enzymes or receptors using AutoDock Vina, leveraging the sulfonamide’s known role in enzyme inhibition (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability under physiological conditions.

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Methodology : Monitor reactions via LC-MS to detect intermediates (e.g., bromoethyl precursors). Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation pathways (e.g., hydrolysis of the hydrazinyl group). Optimize reaction pH (6–8) to suppress side reactions .

Data Analysis and Validation

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

  • Methodology :

  • Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans at 100 K to minimize thermal noise.
  • Refinement : Apply multi-scan absorption corrections (SADABS) and validate with PLATON (e.g., check for missed symmetry or twinning).
  • Reporting : Adhere to CIF guidelines , including R-factor convergence (<0.05) and complete bond-length/angle tables .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be addressed in structure-activity studies?

  • Methodology : Perform dose-response assays in triplicate using standardized cell lines (e.g., HeLa or MCF-7). Normalize data to positive controls (e.g., doxorubicin) and apply ANOVA with post-hoc Tukey tests. Correlate activity with substituent electronic effects (Hammett σ values) or steric parameters (Taft Es) derived from crystallographic data .

Tables

Table 1 : Key Crystallographic Parameters for Related Sulfonamides

CompoundSpace Groupa (Å)b (Å)c (Å)V (ų)R-factorReference
N-(4-Aminophenyl)-4-methylbenzenesulfonamideP2121215.0614.7735.032617.70.058
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamidePna2113.887.7418.461981.50.045

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation Strategy
Bromoethyl intermediateIncomplete substitutionExtend reaction time (6–8 hrs)
Hydrazine dimerExcess hydrazineUse stoichiometric hydrazine
Sulfonamide hydrolysis productAcidic pH during synthesisBuffer reaction at pH 7–8

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